N,N-dimethyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide
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Description
N,N-dimethyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide is a useful research compound. Its molecular formula is C19H23N3O3 and its molecular weight is 341.411. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antifungal Applications
N,N-dimethyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide derivatives have shown promising results in antimicrobial and antifungal research. For instance, certain derivatives have demonstrated significant antimicrobial activities against pathogenic bacteria and Candida species, as well as cytotoxic properties using MTT assay. This indicates their potential as effective agents in combating various microbial and fungal infections (Mokhtari & Pourabdollah, 2013). Another study highlights the discovery of 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as broad-spectrum antifungal agents, showing considerable in vitro and in vivo efficacy against Candida albicans (Bardiot et al., 2015).
Synthesis and Chemical Processing
The compound has been instrumental in the development of new synthetic processes. A practical process for making N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide is described, highlighting its potential in large-scale production (Guillaume et al., 2003). Additionally, the synthesis of biologically active N-substituted-2''- [(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives showcases the versatility of this compound in creating a range of biologically active substances (Khalid et al., 2014).
Nonlinear Optical Materials
This compound has also found applications in the field of nonlinear optical materials. A study exploring the effects of donor strength in two push-pull molecules involving derivatives of this compound provides insights into its potential in creating novel optical chromophores (Gainsford et al., 2008).
Pharmaceutical Research
In the pharmaceutical domain, this compound has been utilized in various research studies. For instance, it has been used in the synthesis of novel Mannich bases bearing a pyrazolone moiety, which were studied for their electrochemical behavior, offering insights into their potential pharmaceutical applications (Naik et al., 2013). Additionally, studies on the design, synthesis, and dopamine receptor-modulating activity of mimics of the compound in peptidomimetic structures indicate its relevance in developing treatments targeting dopamine receptors (Baures et al., 1994).
Cancer Research
This compound has been investigated for its antiestrogenic activity, particularly in the context of breast cancer. Research on 2-(2-oxo-2H-chromen-4-yl)-N-substituted acetamides, related to this compound, has shown promising results in cytotoxic effects against breast cancer cell lines, highlighting its potential in cancer treatment (Almutairi et al., 2020).
Properties
IUPAC Name |
N,N-dimethyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-20(2)19(25)18(24)15-12-22(16-9-5-4-8-14(15)16)13-17(23)21-10-6-3-7-11-21/h4-5,8-9,12H,3,6-7,10-11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUWCLZJUOICCGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.